molecular formula C32H28N2O6 B2876535 2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1023415-57-7

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2876535
CAS No.: 1023415-57-7
M. Wt: 536.584
InChI Key: DQUCQIUTMPJPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C32H28N2O6 and its molecular weight is 536.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed novel synthetic routes and transformations to create heterocyclic compounds derived from complex molecules. These synthetic methodologies aim to explore the chemical space for potential bioactive compounds. For instance, the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives was achieved through condensation reactions, showcasing the versatility of isoquinoline derivatives in generating bioactive molecules with potential antimicrobial and anti-inflammatory properties (Dyachenko & Vovk, 2012).

Antimicrobial and Anticancer Activity

Several studies focus on the antimicrobial and anticancer potential of compounds containing the isoquinoline moiety. For example, compounds with modifications in the isoquinoline structure have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating the therapeutic potential of these derivatives in treating infections (Desai, Dodiya, & Shihora, 2011). Additionally, heterocyclic carboxamides derived from isoquinoline structures have been investigated as potential antipsychotic agents, highlighting the relevance of these compounds in neuropsychiatric disorder management (Norman, Navas, Thompson, & Rigdon, 1996).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of isoquinoline derivatives contribute significantly to the understanding of their structural and functional properties. Research on the synthesis of novel isoquinoline compounds, including their crystallographic studies, sheds light on the intricate details of their molecular architecture, facilitating the design of molecules with enhanced biological activities (Kovalenko et al., 2019). These studies are pivotal in advancing the development of new drugs and materials based on isoquinoline scaffolds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O6/c1-37-23-12-7-20(8-13-23)18-33-31(35)29-25-5-3-4-6-26(25)32(36)34(22-11-16-27-28(17-22)40-19-39-27)30(29)21-9-14-24(38-2)15-10-21/h3-17,29-30H,18-19H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCQIUTMPJPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.